

Application Notes and Protocols for Zinforo (Ceftaroline Fosamil) MIC Determination

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Compound of Interest

Compound Name: Zinforo

Cat. No.: B8069246

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These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of **Zinforo** (ceftaroline), the active metabolite of the prodrug ceftaroline fosamil, against bacterial isolates. The methodologies are based on the standards outlined by the Clinical and Laboratory Standards Institute (CLSI), primarily referencing documents M07 for broth dilution methods and M02 for disk diffusion methods.

Introduction

Zinforo is a fifth-generation cephalosporin with bactericidal activity against a broad spectrum of Gram-positive and Gram-negative bacteria. It is notably effective against methicillin-resistant *Staphylococcus aureus* (MRSA). Accurate determination of its MIC is crucial for clinical diagnostics, surveillance studies, and drug development. The CLSI provides standardized methods to ensure inter-laboratory reproducibility and clinical relevance of susceptibility testing results.

Quantitative Data Summary

The following tables summarize the CLSI interpretive criteria for ceftaroline against *Staphylococcus aureus*. These breakpoints are essential for categorizing a bacterial isolate as susceptible, susceptible-dose dependent, or resistant to **Zinforo**.

Table 1: CLSI MIC Interpretive Breakpoints for Ceftaroline against *Staphylococcus aureus*

MIC (µg/mL)	Interpretation	Corresponding Dosage Regimen
≤ 1	Susceptible (S)	600 mg every 12 hours[1]
2 - 4	Susceptible-Dose Dependent (SDD)	600 mg every 8 hours over a 2-hour infusion[1][2]
≥ 8	Resistant (R)	Not applicable

Table 2: CLSI Disk Diffusion Zone Diameter Interpretive Breakpoints for Ceftaroline (30 µg disk) against *Staphylococcus aureus*

Zone Diameter (mm)	Interpretation
≥ 25	Susceptible (S)
20 - 24	Susceptible-Dose Dependent (SDD)
≤ 19	Resistant (R)

Table 3: CLSI Quality Control Ranges for Ceftaroline

Quality Control Strain	Test Method	Acceptable QC Range
<i>Staphylococcus aureus</i> ATCC® 29213	Broth Microdilution	0.12 - 0.5 µg/mL[3]
<i>Staphylococcus aureus</i> ATCC® 25923	Disk Diffusion (30 µg disk)	26 - 35 mm[4]

Experimental Protocols

Protocol 1: Broth Microdilution MIC Determination (Reference Method based on CLSI M07)

This protocol outlines the steps for determining the MIC of ceftaroline using the broth microdilution method.

1. Materials:

- Ceftaroline analytical standard powder
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microdilution plates
- Bacterial isolate(s) to be tested
- Staphylococcus aureus ATCC® 29213 (QC strain)
- Sterile saline or 0.85% NaCl
- 0.5 McFarland turbidity standard
- Spectrophotometer
- Sterile reagent reservoirs and multichannel pipettes
- Incubator ($35^{\circ}\text{C} \pm 2^{\circ}\text{C}$)

2. Preparation of Ceftaroline Stock Solution:

- Calculate the amount of ceftaroline powder needed to prepare a stock solution of 1280 $\mu\text{g/mL}$. Account for the potency of the powder provided by the manufacturer.
- Dissolve the calculated amount of ceftaroline powder in a suitable solvent (e.g., sterile water).
- Sterile-filter the stock solution using a 0.22 μm syringe filter.
- Store the stock solution in small aliquots at -70°C or colder.

3. Inoculum Preparation:

- From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

- Transfer the colonies to a tube containing sterile saline.
- Vortex the suspension to create a smooth emulsion.
- Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (target absorbance at 625 nm is 0.08-0.13). This suspension contains approximately 1×10^8 CFU/mL.
- Dilute the standardized suspension 1:100 in CAMHB to achieve a concentration of approximately 1×10^6 CFU/mL.

4. Preparation of Microdilution Plates:

- Perform serial two-fold dilutions of the ceftaroline stock solution in CAMHB to achieve final concentrations ranging from, for example, 0.06 to 32 $\mu\text{g/mL}$ in the microdilution plate wells.
- Dispense 50 μL of each ceftaroline dilution into the appropriate wells of a 96-well plate.
- Include a growth control well (containing only CAMHB and inoculum) and a sterility control well (containing only CAMHB).

5. Inoculation and Incubation:

- Inoculate each well (except the sterility control) with 50 μL of the diluted bacterial suspension (1×10^6 CFU/mL). This will result in a final inoculum concentration of approximately 5×10^5 CFU/mL and a final ceftaroline concentration that is half of the concentration in the initial 50 μL .
- Seal the plates or place them in a container to prevent evaporation.
- Incubate the plates at $35^\circ\text{C} \pm 2^\circ\text{C}$ for 16-20 hours in ambient air.

6. Reading and Interpreting Results:

- After incubation, examine the plates for bacterial growth. The MIC is the lowest concentration of ceftaroline that completely inhibits visible growth of the organism.

- The growth control well should show distinct turbidity. The sterility control well should remain clear.
- The MIC of the QC strain (*S. aureus* ATCC® 29213) must fall within the acceptable range (0.12 - 0.5 µg/mL) for the test results to be considered valid.^[3]
- Interpret the MIC of the test organism according to the breakpoints in Table 1.

Protocol 2: Disk Diffusion Susceptibility Testing (based on CLSI M02)

This protocol describes the disk diffusion method for determining the susceptibility of bacteria to ceftaroline.

1. Materials:

- Mueller-Hinton Agar (MHA) plates (4 mm depth)
- Ceftaroline 30 µg disks
- Bacterial isolate(s) to be tested
- *Staphylococcus aureus* ATCC® 25923 (QC strain)
- Sterile saline or 0.85% NaCl
- 0.5 McFarland turbidity standard
- Sterile cotton swabs
- Incubator (35°C ± 2°C)
- Ruler or caliper

2. Inoculum Preparation:

- Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard as described in Protocol 1, step 3.

3. Inoculation of MHA Plate:

- Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension.
- Rotate the swab against the side of the tube above the liquid level to remove excess fluid.
- Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
- Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

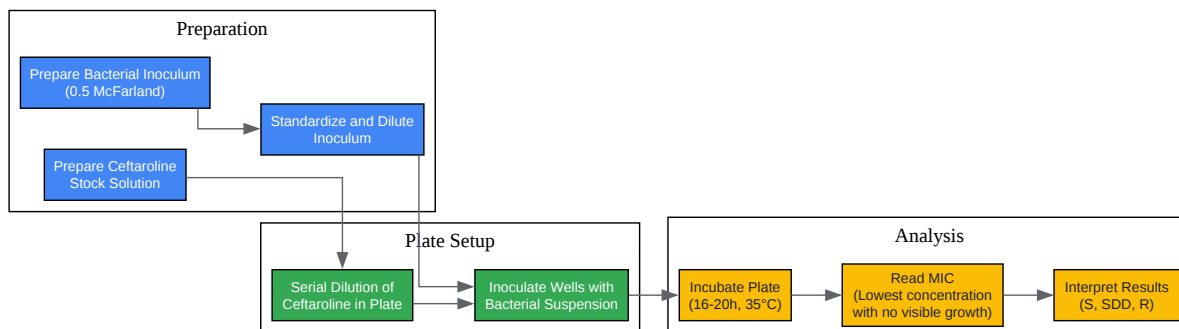
4. Application of Disks and Incubation:

- Aseptically apply a ceftaroline 30 µg disk to the surface of the inoculated MHA plate.
- Gently press the disk down to ensure complete contact with the agar.
- If testing multiple antimicrobials, ensure disks are spaced far enough apart to prevent overlapping of the zones of inhibition.
- Invert the plates and incubate at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 16-20 hours in ambient air.

5. Reading and Interpreting Results:

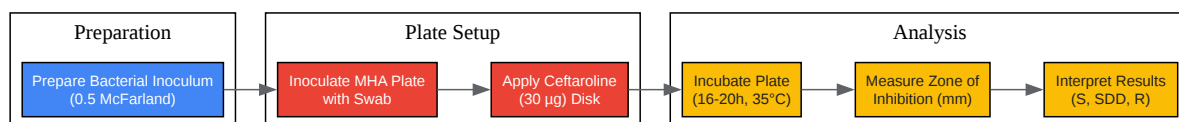
- After incubation, measure the diameter of the zone of inhibition (including the disk diameter) to the nearest millimeter using a ruler or caliper.
- The zone of inhibition for the QC strain (*S. aureus* ATCC® 25923) must be within the acceptable range (26 - 35 mm) for the test to be valid.[\[4\]](#)
- Interpret the zone diameter of the test organism according to the breakpoints in Table 2.

Visualized Workflows



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Caption: Workflow for Ceftaroline Broth Microdilution MIC Determination.



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Caption: Workflow for Ceftaroline Disk Diffusion Susceptibility Testing.

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